molecular formula C15H14ClNO2 B13007332 (3-Chloro-phenylamino)-p-tolyl-acetic acid

(3-Chloro-phenylamino)-p-tolyl-acetic acid

Cat. No.: B13007332
M. Wt: 275.73 g/mol
InChI Key: XTHRTBMDTVQSJK-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid is an organic compound that features both a chlorophenyl and a tolyl group attached to an amino acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid typically involves the reaction of 3-chloroaniline with p-tolylacetic acid under specific conditions. A common method might include:

    Step 1: Nitration of 3-chlorotoluene to form 3-chloronitrotoluene.

    Step 2: Reduction of 3-chloronitrotoluene to 3-chloroaniline.

    Step 3: Condensation of 3-chloroaniline with p-tolylacetic acid in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming corresponding carboxylic acids.

    Reduction: Reduction reactions might target the amino group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The molecular targets could include receptors, enzymes, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorophenyl)amino)-2-phenylacetic acid
  • 2-((4-Chlorophenyl)amino)-2-(p-tolyl)acetic acid
  • 2-((3-Bromophenyl)amino)-2-(p-tolyl)acetic acid

Uniqueness

2-((3-Chlorophenyl)amino)-2-(p-tolyl)acetic acid is unique due to the specific positioning of the chloro and tolyl groups, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-(3-chloroanilino)-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C15H14ClNO2/c1-10-5-7-11(8-6-10)14(15(18)19)17-13-4-2-3-12(16)9-13/h2-9,14,17H,1H3,(H,18,19)

InChI Key

XTHRTBMDTVQSJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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